molecular formula C9H19NO2 B1453634 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- CAS No. 1250643-50-5

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Cat. No.: B1453634
CAS No.: 1250643-50-5
M. Wt: 173.25 g/mol
InChI Key: QNMKJZQJSZIRMW-UHFFFAOYSA-N
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Description

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- is a chemical compound that belongs to the class of aminesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- is widely used in scientific research due to its versatile applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in cell biology assays to study cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The compound is labeled as harmful (Xn) and has hazard codes of 42-36 . Safety instructions include avoiding inhalation and contact with skin (S22), and in case of accident or if you feel unwell, seek medical advice immediately (S45) .

Preparation Methods

The synthesis of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- involves several steps. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran. The reaction mixture is cooled to -60°C and then gradually warmed to 0°C over six hours. The reaction is then quenched with water and ethyl acetate, followed by vigorous stirring .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- can be compared with other similar compounds, such as:

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound is used as an intermediate in organic synthesis and has similar chemical properties.

    4-[(2-Tetrahydropyran-2-yl)oxy]phenol: Known for its applications in the synthesis of pharmaceuticals and specialty chemicals.

The uniqueness of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(oxan-4-yloxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKJZQJSZIRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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